molecular formula C9H9BrClNO2 B2698618 3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid CAS No. 299166-38-4

3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid

Cat. No. B2698618
CAS RN: 299166-38-4
M. Wt: 278.53
InChI Key: BPVQMXJMOFAXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9BrClNO2. It has a molecular weight of 278.53 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

GABA B Receptor Antagonists

The synthesis of 3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid derivatives has been explored for their potential as GABA B receptor antagonists. These compounds are structurally related to known GABA receptor antagonists and have shown weak specific antagonist activity at the GABAB receptor. This suggests their possible use in studying neurotransmitter systems and developing treatments for neurological disorders (Abbenante, Hughes, & Prager, 1997).

Molecular Structure and Spectroscopic Analysis

The molecular structure and vibrational spectra of 3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid derivatives have been the subject of detailed studies. These studies provide insights into the electronic properties, molecular geometry, and intra-molecular interactions of such compounds. This information is crucial for understanding the compound's reactivity and potential applications in material science and drug design (Muthu & Paulraj, 2012).

Fluorescence Derivatization

Derivatives of 3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid have been investigated for fluorescence derivatization. By coupling to the amino group of amino acids, these derivatives can serve as fluorescent labeling agents, which are valuable tools in biochemical assays and molecular imaging. This application highlights the compound's potential in facilitating the study of biological systems and processes (Frade, Barros, Moura, & Gonçalves, 2007).

Corrosion Inhibition

Studies on the corrosion inhibition performance of thiazole and thiadiazole derivatives, which are structurally related to 3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid, indicate their effectiveness in protecting metal surfaces against corrosion. This research suggests potential industrial applications in metal preservation and coating technologies (Kaya et al., 2016).

Antimicrobial Properties

The synthesis and evaluation of compounds containing 3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid have revealed antimicrobial properties. These findings open avenues for the development of new antibacterial and antifungal agents, which are critically needed in the face of rising antimicrobial resistance (Baranovskyi et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-3-(2-bromo-4-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c10-7-3-5(11)1-2-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVQMXJMOFAXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid

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